

An In-depth Technical Guide to Dioctyl Azelate (CAS No. 103-24-2)

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Compound of Interest

Compound Name: Dioctyl azelate

Cat. No.: B1606771

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dioctyl azelate (DOZ), also known as bis(2-ethylhexyl) azelate, is a high-molecular-weight diester primarily utilized as a specialty plasticizer. Its chemical structure, featuring a nine-carbon dicarboxylic acid (azelatic acid) backbone esterified with two 2-ethylhexyl alcohol molecules, imparts exceptional low-temperature flexibility and low volatility to various polymers. While its principal applications are in the industrial sector, particularly for polyvinyl chloride (PVC) and synthetic rubbers, its properties merit consideration within the broader context of material science in medical and pharmaceutical applications. This guide provides a comprehensive technical overview of DOZ, including its physicochemical properties, synthesis and analytical methodologies, toxicological profile, and a discussion of its relevance in fields pertinent to drug development, such as in medical devices.

Physicochemical and Performance Data

The properties of **Dioctyl azelate** make it a high-performance plasticizer, especially valued for its ability to maintain material flexibility in cold environments.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of **Dioctyl azelate** are summarized in the table below.

Property	Value	Reference(s)
CAS Number	103-24-2	[1]
Molecular Formula	C25H48O4	[1]
Molecular Weight	412.65 g/mol	[1]
Appearance	Clear, colorless to pale yellow oily liquid	[2]
Density	0.917 - 0.92 g/cm ³ (at 25 °C)	[1]
Melting Point	-67 °C	[1]
Boiling Point	>282 °C; 376 °C (at 101.3 kPa)	[1]
Flash Point	211 - 213 °C	[1]
Water Solubility	0.1 mg/L (at 25 °C)	[1]
Refractive Index	1.4460 - 1.4512 (at 25 °C)	[1]

Performance Characteristics as a Plasticizer

DOZ is renowned for its performance, particularly its efficacy as a cold-resistant plasticizer, often outperforming other common plasticizers in this regard.[1][3][4] It is frequently used as an auxiliary plasticizer in PVC formulations, typically at 5-20% of the main plasticizer content, to enhance low-temperature flexibility.[3][4]

Performance Metric	Value / Observation	Comparison	Reference(s)
Low-Temperature Flexibility	Excellent; lowers the glass transition temperature (Tg) of PVC significantly.	Cold resistance is noted to be superior to Dioctyl Adipate (DOA).	[1]
Plasticizing Efficiency	High	Comparable to other high-performance plasticizers.	[1]
Volatility	Low	Lower volatility contributes to the permanence and durability of the final product.	[2]
Thermal Stability	Good	PVC-D2EHAz films show a maximum degradation temperature of 290.83 °C.	[5]
Compatibility	Good with PVC, vinyl copolymers, polystyrene, and synthetic rubbers.	Broad compatibility allows for versatile use in various polymer systems.	[1]

Experimental Protocols

Detailed methodologies are crucial for the synthesis, analysis, and evaluation of **Dioctyl azelate** in a research setting.

Synthesis of Dioctyl Azelate

The standard industrial synthesis of **Dioctyl azelate** is achieved through the Fischer esterification of azelaic acid with 2-ethylhexanol, typically using an acid catalyst.[1] The following protocol is a representative procedure based on established methods for similar diester plasticizers.[6][7][8]

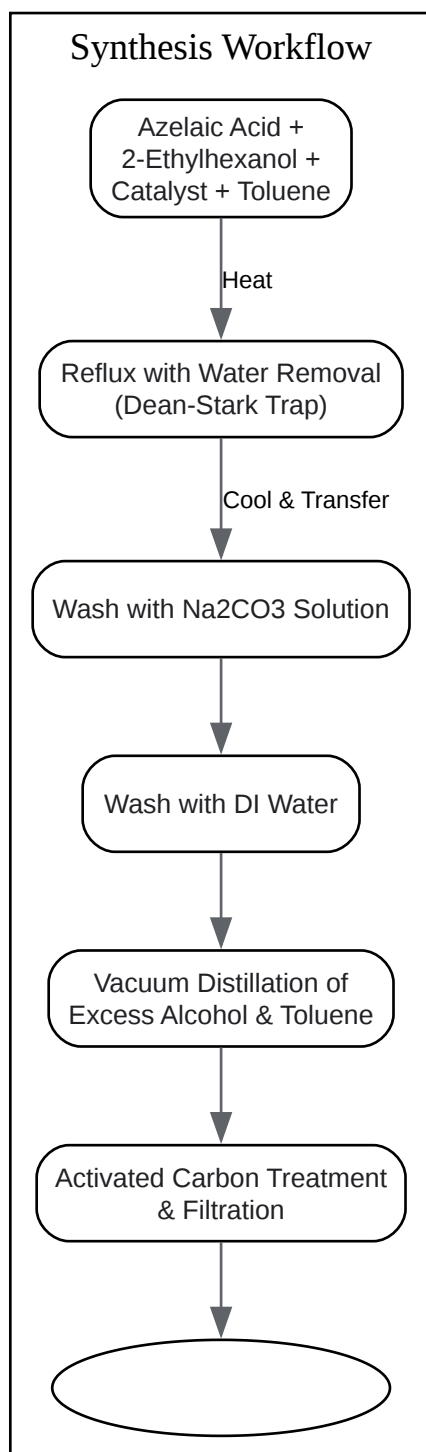
Materials:

- Azelaic Acid (1 mole equivalent)
- 2-Ethylhexanol (2.1 - 2.5 mole equivalents)
- Catalyst: Sulfuric acid or a solid acid catalyst like stannous oxide (e.g., 0.2-0.5% by weight of reactants)[8]
- Toluene (as an azeotropic solvent)
- 5% Sodium Carbonate solution
- Anhydrous Magnesium Sulfate
- Activated Carbon

Procedure:

- Reaction Setup: Equip a four-neck round-bottom flask with a mechanical stirrer, a thermometer, a Dean-Stark apparatus connected to a reflux condenser, and a nitrogen inlet.
- Charging Reactants: Charge the flask with azelaic acid, 2-ethylhexanol, and toluene.
- Catalysis and Esterification: Begin stirring and introduce a gentle flow of nitrogen. Add the catalyst to the mixture. Heat the reaction mixture to reflux (typically 150-225 °C). Water produced during the esterification will be collected in the Dean-Stark trap.
- Reaction Monitoring: Monitor the reaction progress by measuring the acid value of the mixture periodically. The reaction is considered complete when the acid value is ≤ 0.20 mg KOH/g.
- Neutralization and Washing: Cool the reaction mixture to approximately 90 °C. Transfer the mixture to a separatory funnel and wash with a 5% sodium carbonate solution to neutralize the acidic catalyst, followed by washing with deionized water until the aqueous layer is neutral.

- Solvent and Excess Alcohol Removal: Remove the toluene and excess 2-ethylhexanol via vacuum distillation.
- Decolorization and Filtration: Add a small amount of activated carbon to the crude product and stir for 1 hour to decolorize. Filter the mixture through a bed of anhydrous magnesium sulfate to remove the carbon and any residual water, yielding the final purified **Dioctyl azelate** product.



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Caption: Synthesis workflow for **Dioctyl azelate**.

Analytical Method: Quantification by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust method for the quantification and identification of **Dioctyl azelate**, particularly for migration studies or purity assessment. The following is a general protocol adaptable for this purpose.^{[9][10]}

Instrumentation:

- Gas Chromatograph with a Mass Selective Detector (MSD)
- Column: A low-polarity column such as an Rxi-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
- Injector: Split/splitless inlet

Procedure:

- Sample Preparation (from PVC):
 - Accurately weigh approximately 0.1 g of the PVC sample containing DOZ.
 - Dissolve the sample in a suitable solvent like tetrahydrofuran (THF).
 - Precipitate the PVC polymer by adding an anti-solvent such as methanol.
 - Centrifuge the mixture and carefully collect the supernatant containing the extracted DOZ.
 - Filter the supernatant through a 0.45 µm PTFE filter into a GC vial.
- Standard Preparation: Prepare a series of calibration standards of DOZ in the extraction solvent (e.g., THF/methanol mixture) over a relevant concentration range (e.g., 1-100 µg/mL).
- GC-MS Conditions:
 - Inlet Temperature: 280 °C
 - Injection Volume: 1 µL (splitless mode)
 - Carrier Gas: Helium at a constant flow of 1.0 mL/min

- Oven Program: Initial temperature 100 °C, hold for 1 min, ramp at 20 °C/min to 300 °C, hold for 5 min.
- MSD Transfer Line: 290 °C
- Ion Source Temperature: 230 °C
- Acquisition Mode: Scan mode for identification (m/z 50-550) and Selected Ion Monitoring (SIM) mode for quantification. Characteristic ions for DOZ should be determined from a full scan spectrum (e.g., m/z 113, 129, 149).
- Quantification: Construct a calibration curve from the standard solutions and determine the concentration of DOZ in the sample extract based on the peak area of the target ion.

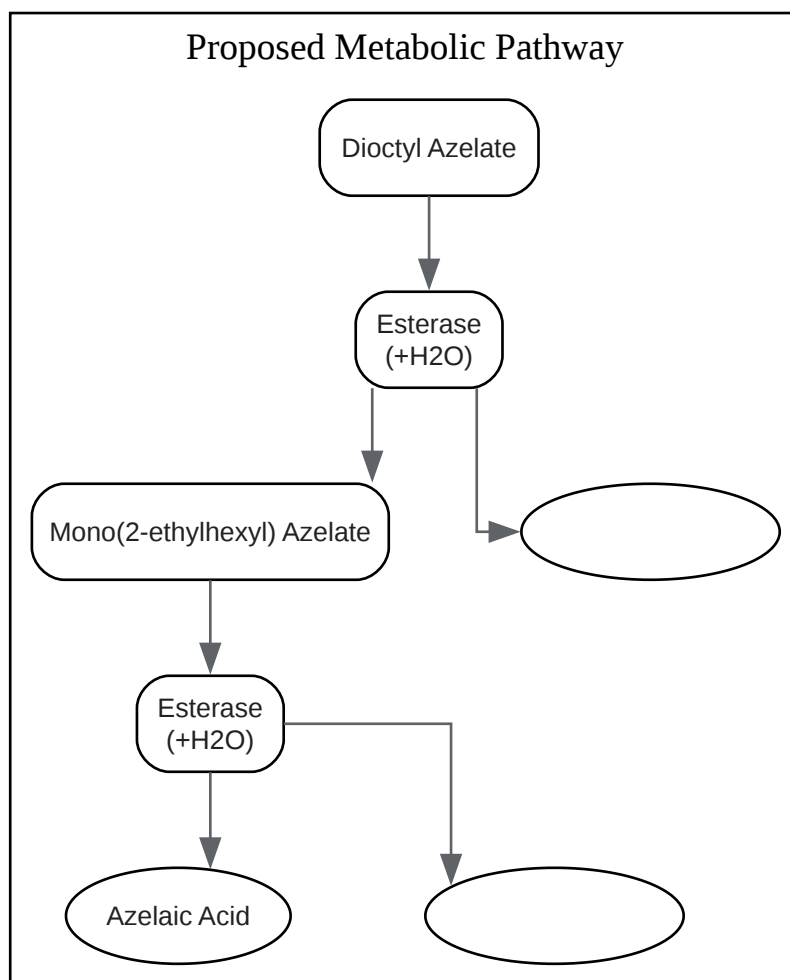
Metabolism and Toxicology

While specific in-vivo metabolism studies on **Diethyl azelate** are not extensively documented in publicly available literature, a probable metabolic pathway can be inferred from studies on structurally similar esters, such as diethyl azelate.[\[11\]](#)[\[12\]](#)

Proposed Metabolic Pathway

It is anticipated that **Diethyl azelate** undergoes hydrolysis by non-specific esterase enzymes present in the liver and other tissues. This enzymatic action would cleave the ester bonds, releasing the parent dicarboxylic acid and alcohol.[\[11\]](#)

- Initial Hydrolysis: One ester bond is hydrolyzed to form mono(2-ethylhexyl) azelate and 2-ethylhexanol.
- Second Hydrolysis: The monoester is further hydrolyzed to yield azelaic acid and another molecule of 2-ethylhexanol.
- Further Metabolism: Azelaic acid can enter the beta-oxidation pathway for dicarboxylic acids, while 2-ethylhexanol is oxidized to corresponding aldehydes and carboxylic acids.



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Caption: Proposed hydrolysis of **Dioctyl azelate**.

Toxicological Summary

Dioctyl azelate is generally considered to have a low order of toxicity.^[1] The toxicity of its primary metabolite, azelaic acid, has been more extensively studied and is also found to be low.^{[13][14]}

Endpoint	Result	Species	Reference(s)
Acute Oral Toxicity (LD50)	8270 mg/kg	Rat	[1]
Acute Intravenous Toxicity (LD50)	1060 mg/kg	Rat	[1]
Skin Irritation	Mild irritant (10 mg/24 hours)	Rabbit	[1]
Aquatic Hazard	May cause long lasting harmful effects to aquatic life (H413)	-	[15]

Azelaic Acid Toxicology: Studies on azelaic acid show low acute oral toxicity, and it is not considered to be a reproductive toxicant or carcinogenic.[13][14] It is used therapeutically in topical dermatological preparations.[14]

Relevance to Researchers and Drug Development

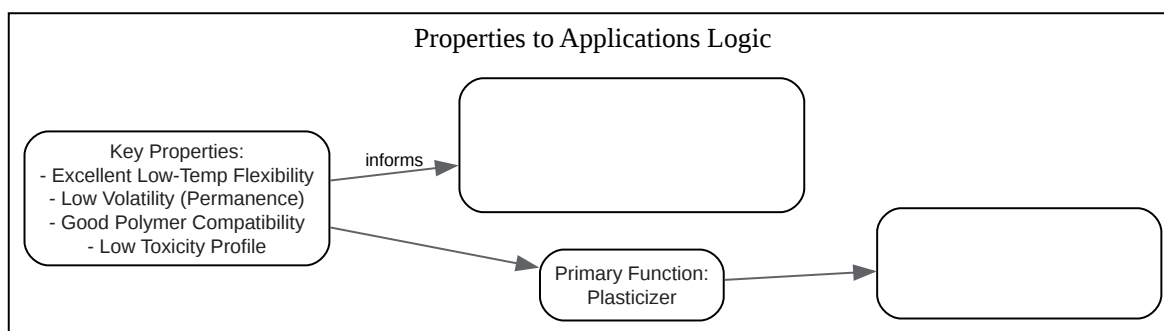
While **Dioctyl azelate** is not a conventional pharmaceutical excipient, its relevance to drug development professionals stems from its use in materials that come into contact with pharmaceutical products or the human body.

Medical Devices and Packaging

Plasticizers are critical components in medical-grade PVC, used in devices such as intravenous (IV) bags, tubing, and catheters.[3][16] The primary concern in this area is the potential for the plasticizer to leach from the device into the administered fluid or the patient's body.[17] While much of the focus has been on the potential health effects of phthalate plasticizers like DEHP, there is an ongoing search for safer alternatives.[3][16]

DOZ, with its low toxicity profile and high permanence due to low volatility, represents the class of aliphatic diester plasticizers that are considered as alternatives.[2] Researchers involved in the development of new medical devices or pharmaceutical packaging must consider the biocompatibility and leachability of all components, including plasticizers. The analytical

methods described in this guide are pertinent for conducting such extractables and leachables studies.



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Caption: Relationship between DOZ properties and its applications.

Potential as a Topical Excipient

Although not currently used as such, the physicochemical properties of DOZ—being an oily liquid with low water solubility and emollient characteristics—are shared by some compounds used as excipients in topical and transdermal formulations.[2][18] Excipients in this category can act as emollients, solvents for lipophilic drugs, or penetration enhancers.[18][19] The rapid metabolism of similar azelate esters to the naturally occurring azelaic acid could be a favorable characteristic.[11][12] However, extensive research into its skin compatibility, penetration enhancement capabilities, and formulation stability would be required to validate any potential use in this area.

Conclusion

Diocetyl azelate is a high-performance, low-toxicity plasticizer with well-defined benefits in industrial polymer applications, most notably its ability to confer excellent low-temperature flexibility. For researchers and professionals in drug development, its primary relevance lies in its potential use as a safer alternative to phthalates in medical devices and packaging materials. Understanding its properties, synthesis, and analytical quantification is essential for evaluating its suitability and safety in these contexts. While its direct role as a pharmaceutical

excipient is not established, its chemical nature invites theoretical consideration for topical applications, pending further research. This guide serves as a foundational technical resource for scientists and researchers exploring the material science aspects of **Dioctyl azelate**.

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